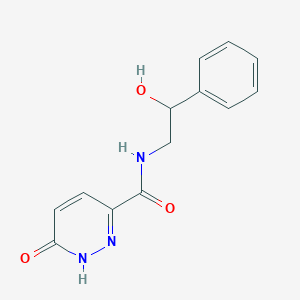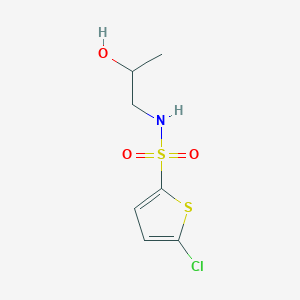![molecular formula C8H13N3O2S B7541510 Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate, also known as MTBSTFA, is a chemical compound that is widely used in scientific research. It is a derivative of butyric acid, and it is commonly used as a derivatizing agent in gas chromatography and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is widely used as a derivatizing agent in gas chromatography and mass spectrometry. It is used to derivatize a wide range of compounds, including amino acids, fatty acids, steroids, and carbohydrates. Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate reacts with the functional groups of these compounds, such as hydroxyl, carboxyl, and amino groups, to form volatile derivatives that can be analyzed by gas chromatography and mass spectrometry. Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is also used in the analysis of drugs, environmental pollutants, and biological samples.
Wirkmechanismus
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate reacts with the functional groups of compounds to form volatile derivatives. The reaction involves the replacement of a functional group with a trimethylsilyl group, which is volatile and can be analyzed by gas chromatography and mass spectrometry. The reaction is catalyzed by a base such as pyridine or imidazole.
Biochemical and Physiological Effects:
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has no known biochemical or physiological effects. It is used solely as a derivatizing agent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has several advantages as a derivatizing agent. It is volatile and stable, and it reacts with a wide range of functional groups. It is also easy to use and relatively inexpensive. However, Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has some limitations. It can react with moisture and air to form unwanted by-products, and it can also react with some compounds to form unstable derivatives.
Zukünftige Richtungen
There are several future directions for research involving Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate. One area of research could be the development of new derivatizing agents that are more stable and less prone to unwanted reactions. Another area of research could be the optimization of the reaction conditions for specific compounds, such as drugs and environmental pollutants. Additionally, the use of Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate in the analysis of biological samples could be further investigated, particularly in the areas of metabolomics and proteomics.
Synthesemethoden
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate can be synthesized by reacting 4-methyl-1,2,4-triazole-3-thiol with methyl-4-chlorobutanoate in the presence of a base such as sodium hydroxide. The reaction yields Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate and sodium chloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11-6-9-10-8(11)14-5-3-4-7(12)13-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJXSLQJWEDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)

